1-[1-(Hydroxymethyl)cyclopentyl]-3-[2-(3-methylpyrazol-1-yl)phenyl]urea
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Overview
Description
1-[1-(Hydroxymethyl)cyclopentyl]-3-[2-(3-methylpyrazol-1-yl)phenyl]urea is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a cyclopentyl ring with a hydroxymethyl group, a phenyl ring substituted with a 3-methylpyrazol-1-yl group, and a urea linkage, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(Hydroxymethyl)cyclopentyl]-3-[2-(3-methylpyrazol-1-yl)phenyl]urea typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the cyclopentyl intermediate: The cyclopentyl ring is functionalized with a hydroxymethyl group through a hydroxymethylation reaction.
Synthesis of the pyrazole intermediate: The 3-methylpyrazole moiety is synthesized separately, often starting from commercially available pyrazole derivatives.
Coupling reaction: The cyclopentyl intermediate and the pyrazole intermediate are coupled using a urea-forming reaction, typically involving reagents such as isocyanates or carbamates under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-[1-(Hydroxymethyl)cyclopentyl]-3-[2-(3-methylpyrazol-1-yl)phenyl]urea can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.
Reduction: The urea linkage can be reduced under specific conditions to form amine derivatives.
Substitution: The phenyl and pyrazole rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under various conditions to achieve desired substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield cyclopentyl aldehyde or cyclopentyl carboxylic acid derivatives.
Scientific Research Applications
1-[1-(Hydroxymethyl)cyclopentyl]-3-[2-(3-methylpyrazol-1-yl)phenyl]urea has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, such as anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of new materials, catalysts, and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(Hydroxymethyl)cyclopentyl]-3-[2-(3-methylpyrazol-1-yl)phenyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-[1-(Hydroxymethyl)cyclopentyl]-3-[2-(3-methylpyrazol-1-yl)phenyl]urea: can be compared with other urea derivatives and pyrazole-containing compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-[1-(hydroxymethyl)cyclopentyl]-3-[2-(3-methylpyrazol-1-yl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-13-8-11-21(20-13)15-7-3-2-6-14(15)18-16(23)19-17(12-22)9-4-5-10-17/h2-3,6-8,11,22H,4-5,9-10,12H2,1H3,(H2,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSWIHOXKCQMSKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1)C2=CC=CC=C2NC(=O)NC3(CCCC3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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